REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([CH2:6][C:7]#[C:8][CH2:9][O:10][C:11]([C:13]([OH:26])([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:12])[CH2:4][CH3:5].Cl>O>[CH3:1][CH2:2][N:3]([CH2:6][C:7]#[C:8][CH2:9][O:10][C:11]([C:13]([OH:26])([CH:20]1[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:12])[CH2:4][CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly adding 1586 g of AMBERLITE™
|
Type
|
ADDITION
|
Details
|
The dispersion was mixed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
before decanting the supernatant
|
Type
|
CUSTOM
|
Details
|
The wet resin complex was then dried in a VWR™ convention oven
|
Type
|
ADDITION
|
Details
|
KOLLICOAT™ SR-30D polymer system (540 g) was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
|
Type
|
CUSTOM
|
Details
|
to form a uniform mass
|
Type
|
CUSTOM
|
Details
|
The wet mass was again dried in a 50° C
|
Type
|
CUSTOM
|
Details
|
The semi-dried granules were then milled through a 40 mesh screen
|
Type
|
CUSTOM
|
Details
|
continued drying at 50° C. until the moisture content
|
Type
|
CUSTOM
|
Details
|
The dried granules were then milled through a 40 mesh screen
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)CC#CCOC(=O)C(C=1C=CC=CC1)(C2CCCCC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([CH2:6][C:7]#[C:8][CH2:9][O:10][C:11]([C:13]([OH:26])([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)=[O:12])[CH2:4][CH3:5].Cl>O>[CH3:1][CH2:2][N:3]([CH2:6][C:7]#[C:8][CH2:9][O:10][C:11]([C:13]([OH:26])([CH:20]1[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:12])[CH2:4][CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly adding 1586 g of AMBERLITE™
|
Type
|
ADDITION
|
Details
|
The dispersion was mixed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
before decanting the supernatant
|
Type
|
CUSTOM
|
Details
|
The wet resin complex was then dried in a VWR™ convention oven
|
Type
|
ADDITION
|
Details
|
KOLLICOAT™ SR-30D polymer system (540 g) was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
|
Type
|
CUSTOM
|
Details
|
to form a uniform mass
|
Type
|
CUSTOM
|
Details
|
The wet mass was again dried in a 50° C
|
Type
|
CUSTOM
|
Details
|
The semi-dried granules were then milled through a 40 mesh screen
|
Type
|
CUSTOM
|
Details
|
continued drying at 50° C. until the moisture content
|
Type
|
CUSTOM
|
Details
|
The dried granules were then milled through a 40 mesh screen
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)CC#CCOC(=O)C(C=1C=CC=CC1)(C2CCCCC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |